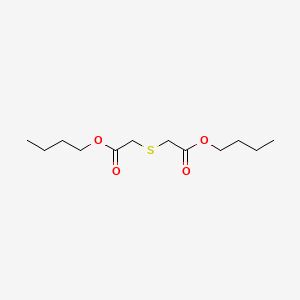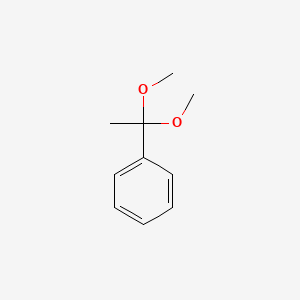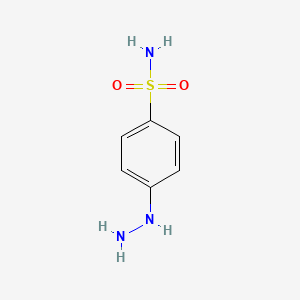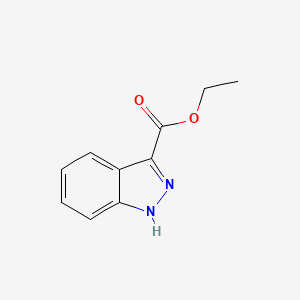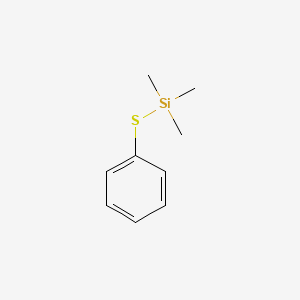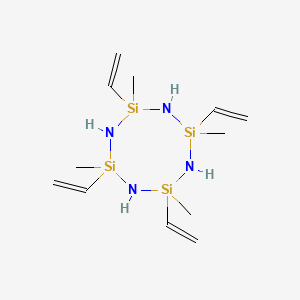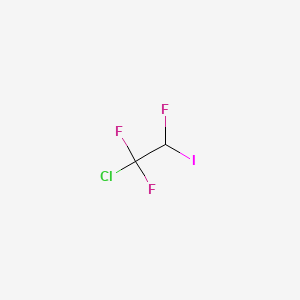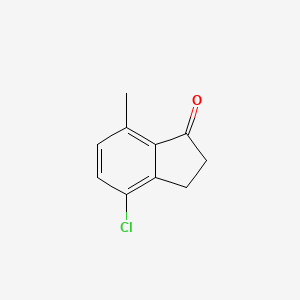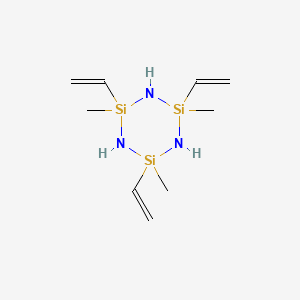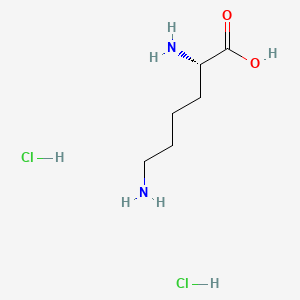
1,3-diisothiocyanatobenzene
Overview
Description
1,3-diisothiocyanatobenzene: is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. It is a member of the isothiocyanate family, which are known for their biological activity and use as organic synthetic intermediates .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Replacement Reaction: One efficient method for synthesizing isothiocyanates involves the replacement reaction of phenyl isothiocyanate and corresponding amines.
Thiophosgene Method: Isothiocyanates can also be prepared from amines and thiophosgene.
Carbon Disulfide Method: Another method involves synthesizing isothiocyanates from corresponding amines with carbon disulfide using di-tert-butyl dicarbonate and DMAP or DABCO as catalysts.
Phenyl Chlorothionoformate Method: This method involves the reaction of phenyl chlorothionoformate with various primary amines.
Industrial Production Methods: The replacement reaction method is considered promising for industrial production due to its low toxicity, low cost, safety, and high output rate .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Isothiocyanates can undergo oxidation reactions, forming sulfoxides and sulfones.
Reduction: Reduction of isothiocyanates typically yields amines.
Substitution: Isothiocyanates are known for undergoing nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted isothiocyanates.
Scientific Research Applications
Chemistry:
- Isothiocyanates are used as chemoselective electrophiles in bioconjugate chemistry due to their tolerance toward aqueous reaction conditions .
Biology:
- They are considered biologically active degradation products of glucosinolates, secondary metabolites of some plants, mainly from the Brassicaceae family .
Medicine:
- Isothiocyanates have potential therapeutic applications due to their biological activity, including anticancer and antimicrobial properties.
Industry:
Mechanism of Action
Molecular Targets and Pathways: Isothiocyanates exert their effects by interacting with various molecular targets and pathways. They are known to induce apoptosis in cancer cells by modulating signaling pathways and inhibiting the activity of certain enzymes . Additionally, they can act as antioxidants by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Phenyl Isothiocyanate: Similar in structure but differs in the position of the isothiocyanate group.
Isocyanic Acid: An isomer of isothiocyanic acid with a different structural formula (HNCO).
Uniqueness: 1,3-diisothiocyanatobenzene is unique due to its specific position of the isothiocyanate group on the m-phenylene ring, which imparts distinct chemical and biological properties compared to other isothiocyanates .
Properties
IUPAC Name |
1,3-diisothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2S2/c11-5-9-7-2-1-3-8(4-7)10-6-12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLANQNHTGVOMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=C=S)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90185178 | |
| Record name | Isothiocyanic acid, m-phenylene ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90185178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3125-77-7 | |
| Record name | 1,3-Diisothiocyanatobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3125-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Phenylenediisothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003125777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | m-Phenylenediisothiocyanate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=511743 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isothiocyanic acid, m-phenylene ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90185178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Phenylene diisothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | M-PHENYLENEDIISOTHIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86M48KVG07 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 1,3-Phenylene diisothiocyanate acts as a cross-linking agent, primarily targeting nucleophilic groups like amines present in biological systems. In the context of the provided research, it's employed to irreversibly inhibit A1 adenosine receptors. This irreversible inhibition occurs through the formation of stable covalent bonds between the isothiocyanate groups of the compound and amine groups present on the receptor. [, ] This binding prevents the natural ligand, adenosine, from binding to the receptor, ultimately disrupting downstream signaling pathways associated with A1 adenosine receptor activation. []
A: Research indicates that structural modifications to 1,3-Phenylene diisothiocyanate derivatives can significantly influence their activity and selectivity towards A1 adenosine receptors. [] For instance, adding a xanthine moiety, specifically XAC (8-[4-[[[[(2-aminoethyl)amino]carbonyl]methyl]-oxy]phenyl]-1,3-dipropylxanthine), significantly increases the compound's selectivity for A1 adenosine receptors over A2 receptors. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



